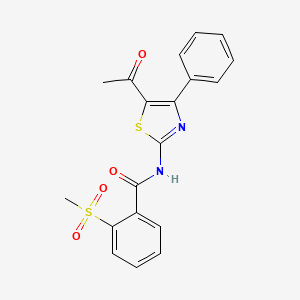

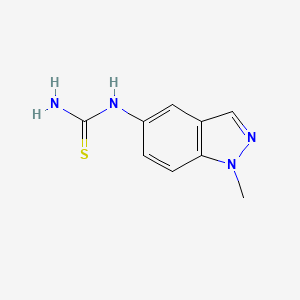

![molecular formula C18H13N3O2S B2398623 N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034340-12-8](/img/structure/B2398623.png)

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as Furan-2-yl-Pyridin-3-ylmethyl Benzo[d]thiazole-2-carboxamide, is a chemical compound that has gained significant attention in the scientific community. This compound has been synthesized and studied for its potential application in various scientific research fields. In

Scientific Research Applications

Synthesis and Chemical Transformations

Studies on furan and thiazole derivatives reveal a focus on synthesizing novel compounds with potential biological and chemical applications. For example, research by El’chaninov et al. (2018) describes the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through a series of chemical reactions, highlighting the synthetic routes and transformations applicable to similar compounds (El’chaninov, Aleksandrov, & Stepanov, 2018). Another study by Aleksandrov and El’chaninov (2017) on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole presents methodologies that could be relevant to manipulating N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide for specific scientific applications (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

Research into the biological activities of furan and thiazole derivatives has uncovered promising antimicrobial and anticancer properties. Zaki, Al-Gendey, and Abdelhamid (2018) conducted a study on pyridine and thioamide derivatives, showing significant biological activity, which suggests potential applications of similar compounds in developing new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of thiazole derivatives have provided valuable insights into their potential uses in chemical synthesis and material science. For instance, Qiao, Wei, and Jiang (2014) explored the palladium-catalyzed cross-coupling of various substrates to produce aromatic thioethers, demonstrating the versatility and reactivity of thiazole and furan-containing compounds in synthetic chemistry (Qiao, Wei, & Jiang, 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of carcinogens.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit their effects through interactions with their targets, leading to changes at the molecular level .

Biochemical Pathways

Given its potential interaction with cytochrome p450 2a6 , it may influence pathways related to drug metabolism and the bioactivation of carcinogens.

Result of Action

Similar compounds have been found to exhibit analgesic and anti-inflammatory activities .

properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-17(18-21-14-4-1-2-6-16(14)24-18)20-10-12-8-13(11-19-9-12)15-5-3-7-23-15/h1-9,11H,10H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWWFRVHBXVUPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

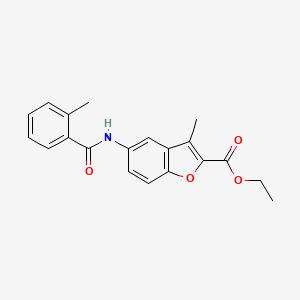

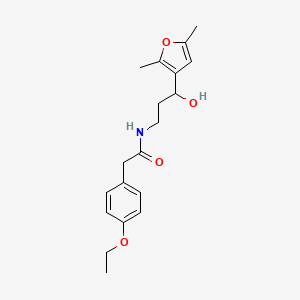

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398542.png)

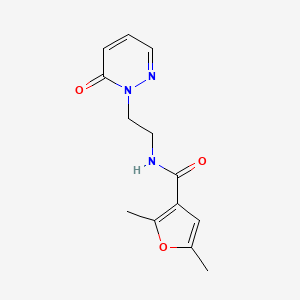

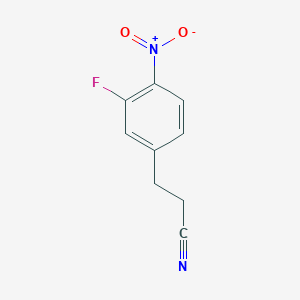

![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)

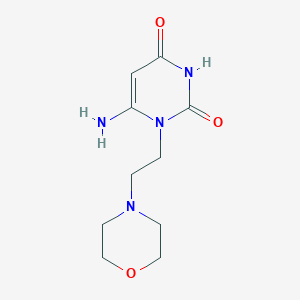

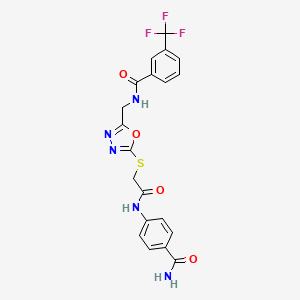

![6-Bromo-2,2-difluoro-spiro[3.3]heptane](/img/structure/B2398552.png)

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)